L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-

Chronic Kidney Disease AGE Biomarker LC-MS/MS Quantification

Quantification of MG-H1-the most abundant AGE in tissues and foods-is hindered by ~18% analyte recovery loss and matrix effects. MG-H1-d6 (CAS 1356932-16-5) is the deuterated (d6) internal standard for stable-isotope-dilution LC-MS/MS, correcting ion suppression and recovery bias. • Essential for renal-function stratification (eGFR r = -0.69), postprandial AGE biomarker studies, and food AGE monitoring. • Supports UPLC-MS/MS methods with 88-111% recovery across food matrices. • ≥98% purity, ready-to-use analytical standard.

Molecular Formula C9H16N4O3
Molecular Weight 234.289
CAS No. 1356932-16-5
Cat. No. B565324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-
CAS1356932-16-5
SynonymsN5-(4,5-Dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-L-ornithine-d6;  _x000B_Nδ-(5-Hydro-5-methyl-4-imidazolon-2-yl)ornithine-d6;  MG-H1-d6; 
Molecular FormulaC9H16N4O3
Molecular Weight234.289
Structural Identifiers
SMILESCC1C(=O)NC(=NCCCC(C(=O)O)N)N1
InChIInChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14)/t5?,6-/m0/s1
InChIKeyKGQMQNPFMOBJCY-KLGFSFPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deuterated MG-H1 Standard for AGE Research and Biomarker Quantification


L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- (CAS 1356932-16-5), also known as MG-H1-d6 or Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-L-ornithine-d6, is the stable-isotope-labeled (deuterated) analog of methylglyoxal-derived hydroimidazolone 1 (MG-H1) [1]. MG-H1 is an advanced glycation end-product (AGE) formed by the non-enzymatic reaction of methylglyoxal with arginine residues in proteins and is recognized as the most quantitatively abundant AGE in multiple human tissues [2]. The deuterated form (d6) serves as the essential internal standard for liquid chromatography–tandem mass spectrometry (LC-MS/MS)-based quantification of MG-H1 in biological matrices, enabling stable-isotope-dilution analysis with high precision [3].

Why CML, CEL, or Unlabeled MG-H1 Cannot Replace Deuterated MG-H1 in Quantitative AGE Workflows


Substituting MG-H1-d6 (CAS 1356932-16-5) with unlabeled MG-H1 or other AGE standards such as CML or CEL negates the core analytical advantage of stable-isotope-dilution mass spectrometry, as the deuterated internal standard is required to correct for matrix effects, ion suppression, and analyte loss during sample preparation [1]. Furthermore, MG-H1 is chemically labile under standard acid-hydrolysis conditions, exhibiting only ~18% recovery after prolonged hydrolysis, necessitating enzymatic protocols that are incompatible with the acid-stable CML and CEL workflows [2]. Biologically, MG-H1 distributes predominantly in serum (60%) and rises postprandially, whereas CML and CEL are sequestered in erythrocytes (92% and 85%, respectively) and remain static after meals—making MG-H1 the only member of this class suitable as a dietary-exposure or postprandial biomarker [3].

Quantitative Differentiation of Deuterated MG-H1 from Closest AGE Analogues


MG-H1 Serum Levels Correlate with Renal Function, Unlike CML

In a head-to-head clinical comparison of 50 patients with renal dysfunction, serum MG-H1 was strongly and inversely correlated with estimated glomerular filtration rate (eGFR) (Spearman r = −0.691, p < 0.01), while serum CML did not correlate with eGFR (r = 0.454) [1]. MG-H1 levels rose from a median of 4.16 mmol/mol Lys at eGFR ≥30 mL/min/1.73 m² to 14.66 mmol/mol Lys at eGFR <15 mL/min/1.73 m²; in logistic regression, high MG-H1 (>median) was associated with an odds ratio of 9.39 (95% CI 1.528–57.76, p = 0.015) for severely decreased renal function [1]. In contrast, CML correlated only with systolic blood pressure (OR 16.17, 95% CI 1.973–132.5, p = 0.010) and not with eGFR [1].

Chronic Kidney Disease AGE Biomarker LC-MS/MS Quantification

Postprandial Dynamics and Serum Distribution Differentiate MG-H1 from CML and CEL

In a study quantifying 7 free AGEs in blood components from 9 individuals before and after a meal, 60% of free MG-H1 was distributed in the serum compartment, whereas 92% of free CML and 85% of free CEL were localized in erythrocytes [1]. Following a meal, free serum MG-H1 increased significantly, while CML and CEL levels remained unchanged [1]. This differential compartmentalization and meal responsiveness indicates that the primary source of circulating MG-H1 is dietary, whereas CML and CEL are predominantly produced endogenously within erythrocytes [1].

Dietary AGE Exposure Postprandial Biomarker Blood Compartment Distribution

MG-H1 Is the Most Abundant AGE in Human Bone Collagen

In a quantitative LC-QqTOF-MS analysis of five AGEs (CML, CEL, MG-H1, CMA, pentosidine) in cancellous bone from 149 total knee arthroplasty patients, MG-H1 was identified as the most abundant AGE species [1]. Pentosidine, the historical fluorescent gold-standard AGE, was 1/200 to 1/20-fold less abundant than the other four AGEs, including MG-H1 [1]. Recovery rates for MG-H1 in this bone matrix were 60%, compared to 82–100% for other AGEs, underscoring the compound's unique lability that necessitates a matched deuterated internal standard for accurate quantification [1].

Bone Quality Collagen Glycation AGE Quantification in Tissue

Postprandial MG-H1 as a Functional Marker of Insulin Resistance

In a clinical study combining meal tolerance tests with hyperinsulinemic-euglycemic clamp measurements in 19 T2DM patients and 19 non-DM controls, the postprandial area-under-the-curve (AUC) of serum MG-H1 was significantly and negatively correlated with the glucose disposal rate (GDR) in both groups (T2DM: r = −0.72, p < 0.001; non-DM: r = −0.54, p < 0.05) [1]. In vitro, pretreatment of C2C12 skeletal myocytes with MG-H1 inhibited insulin-stimulated Akt phosphorylation and glucose uptake via mTORC2 activation [1]. No comparable functional insulin-signaling data have been established for CML or CEL in the same clamp-based framework.

Insulin Resistance Type 2 Diabetes Postprandial Metabolism

MG-H1 Dominates the AGE Content of Heat-Processed Foods

Analysis of 65 commercially processed fish products by UPLC-MS/MS revealed that MG-H1 content exceeded that of CML by 2- to 20-fold and exceeded that of CEL by 2- to 11-fold across all product categories [1]. In a broader food database, total MG-H1 (free + protein-bound) ranged from 0.69 to 2.84 mg/100 g food, while CML ranged from 0.03 to 0.31 mg/100 g and CEL from 0.04 to 1.28 mg/100 g across diverse food items including blood sausages (MG-H1: 63.0 mg/100 g vs. CML: 4.8 mg/100 g) and peanut butter (MG-H1: 44.5 mg/100 g vs. CML: 3.1 mg/100 g) [2].

Food AGE Analysis Dietary Glycation Maillard Reaction Products

Application Scenarios for Deuterated MG-H1 Standard


Stable-Isotope-Dilution LC-MS/MS Quantification of MG-H1 as a Renal-Function Biomarker

In chronic kidney disease (CKD) biomarker studies, MG-H1-d6 serves as the deuterated internal standard for absolute quantification of serum-free MG-H1 by LC-MS/MS. Unlike CML, MG-H1 serum concentration strongly correlates with declining eGFR (r = −0.691, p < 0.01) [1], making it the preferred analyte for renal-function stratification. The d6 internal standard corrects for the ~18% recovery loss of MG-H1 during sample preparation [2], enabling accurate quantitation across eGFR strata from 4.16 to 14.66 mmol/mol Lys [1].

Postprandial Dietary-AGE Exposure Assessment Using Deuterated Internal Standard

For nutritional intervention trials quantifying the impact of dietary AGEs on metabolic health, MG-H1-d6 is essential because MG-H1 is the only free AGE that increases postprandially in serum and is predominantly serum-distributed (60%) rather than erythrocyte-sequestered [1]. The deuterated standard enables precise measurement of meal-derived MG-H1 excursions, which have been linked to insulin resistance via clamp-measured glucose disposal rate (r = −0.72 in T2DM) [2].

Bone-Collagen AGE Profiling in Osteoporosis and Aging Research

In bone-quality studies, MG-H1-d6 is required as the internal standard for LC-QqTOF-MS quantitation of MG-H1 in bone collagen hydrolysates. MG-H1 is the single most abundant AGE in human cancellous bone, exceeding the historical gold-standard pentosidine by 20- to 200-fold [1]. The low recovery of MG-H1 (~60%) from bone matrix necessitates isotope-dilution correction with the d6 analog to avoid systematic underestimation of the dominant glycation modification [1].

Food-Safety and Maillard-Reaction-Product Screening in Processed Foods

For regulatory and industrial food-analysis laboratories monitoring AGE content in heat-processed products, MG-H1-d6 is the indispensable internal standard because MG-H1 is the quantitatively dominant AGE in processed foods, present at 2–20× the levels of CML and 2–11× the levels of CEL [1]. UPLC-MS/MS methods using stable-isotope dilution with MG-H1-d6 achieve recovery rates of 88.4–111.3% across food matrices [2], enabling reliable quantification of the primary dietary AGE species.

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